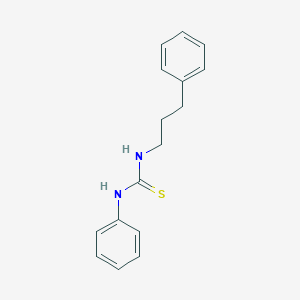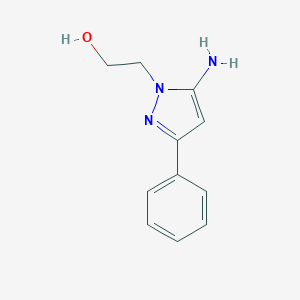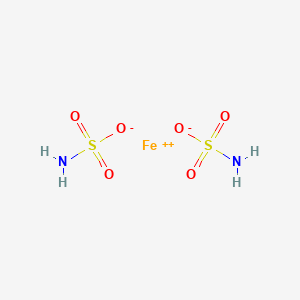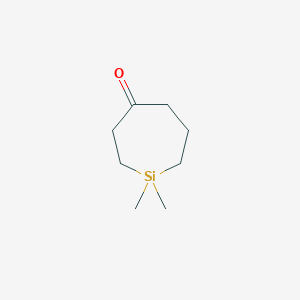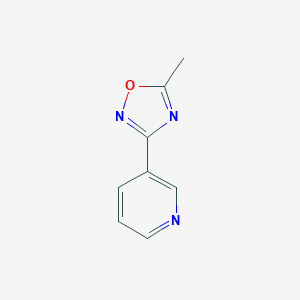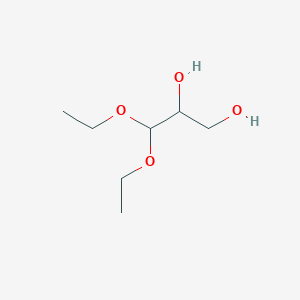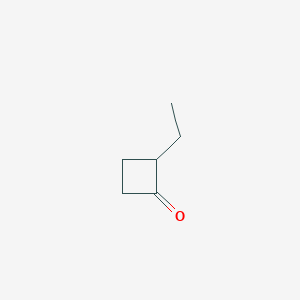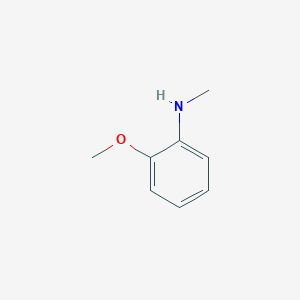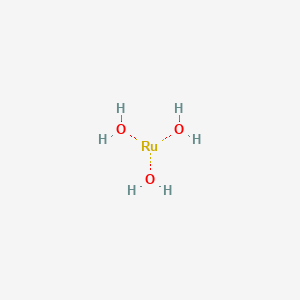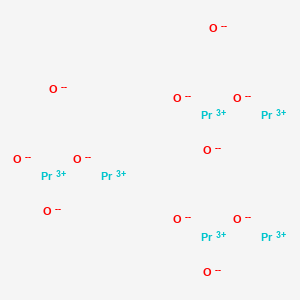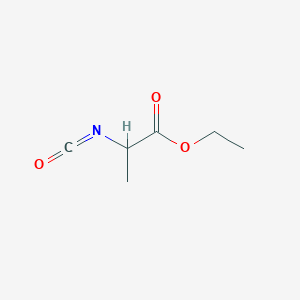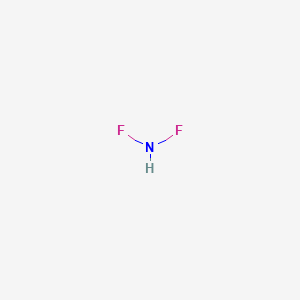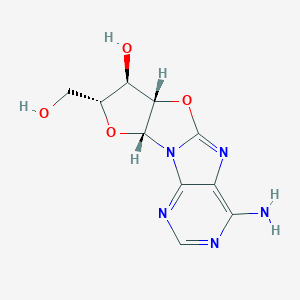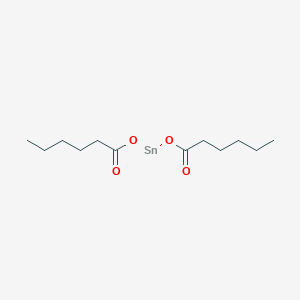
Di(hexanoyloxy)tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(hexanoyloxy)tin, also known as DHT, is an organotin compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is used as a chemical tool to investigate the role of tin in biological systems.
作用機序
The mechanism of action of di(hexanoyloxy)tin is not fully understood, but it is believed to interact with biomolecules through the formation of covalent bonds. Di(hexanoyloxy)tin has been shown to bind to proteins and enzymes, altering their structure and function. It can also interact with DNA, causing changes in gene expression.
生化学的および生理学的効果
Di(hexanoyloxy)tin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter function. Di(hexanoyloxy)tin has also been shown to cause oxidative stress and DNA damage in cells.
実験室実験の利点と制限
One of the main advantages of using di(hexanoyloxy)tin in lab experiments is its ability to selectively interact with specific biomolecules. This makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, one limitation of using Di(hexanoyloxy)tin is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are many potential future directions for research on di(hexanoyloxy)tin. One area of interest is its potential use as an anticancer agent. Di(hexanoyloxy)tin has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the environmental impact of organotin compounds. Di(hexanoyloxy)tin has been shown to have toxic effects on aquatic organisms, and further research is needed to understand the long-term effects of these compounds on the environment.
Conclusion
Di(hexanoyloxy)tin is a valuable tool for scientific research, with potential applications in a variety of fields. Its ability to selectively interact with specific biomolecules makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, its potential toxicity must be taken into consideration when working with this compound. Further research is needed to fully understand the potential applications and limitations of di(hexanoyloxy)tin in scientific research.
合成法
Di(hexanoyloxy)tin is synthesized by reacting hexanoic acid with tin(IV) oxide in the presence of a catalyst. The reaction produces di(hexanoyloxy)tin and water as byproducts. The compound can be purified by recrystallization or column chromatography.
科学的研究の応用
Di(hexanoyloxy)tin is commonly used as a tool to investigate the role of tin in biological systems. It has been shown to interact with proteins, enzymes, and DNA, making it a valuable tool for studying the mechanisms of action of these biomolecules. Di(hexanoyloxy)tin has also been used to study the effects of tin exposure on human health and the environment.
特性
CAS番号 |
13170-69-9 |
|---|---|
製品名 |
Di(hexanoyloxy)tin |
分子式 |
C12H22O4Sn |
分子量 |
349 g/mol |
IUPAC名 |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChIキー |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
正規SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
